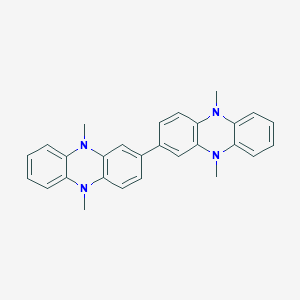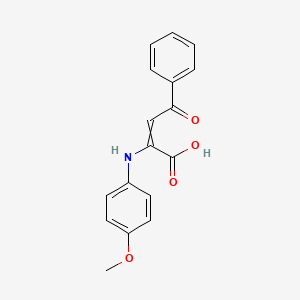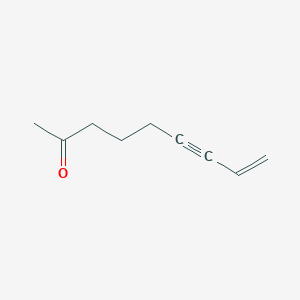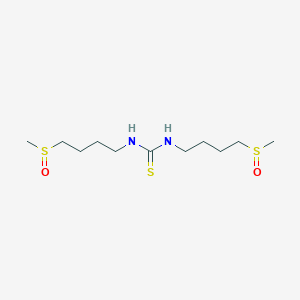![molecular formula C19H34N2 B14253155 4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] CAS No. 402565-19-9](/img/structure/B14253155.png)
4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge, with each piperidine ring further substituted with a prop-2-en-1-yl group. The molecular formula of this compound is C19H34N2, and it has a molecular weight of 290.49 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] typically involves the reaction of 1,3-dibromopropane with 1-(prop-2-en-1-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
1,3-dibromopropane+2×1-(prop-2-en-1-yl)piperidineK2CO3,DMF,Δ4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, leading to changes in ion channel activity and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-pyridyl)propane: A similar compound with pyridine rings instead of piperidine rings.
4,4’-Trimethylenedipyridine: Another related compound with pyridine rings and a similar propane-1,3-diyl bridge.
Uniqueness
4,4’-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine] is unique due to the presence of piperidine rings and prop-2-en-1-yl substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
402565-19-9 |
|---|---|
Molekularformel |
C19H34N2 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
1-prop-2-enyl-4-[3-(1-prop-2-enylpiperidin-4-yl)propyl]piperidine |
InChI |
InChI=1S/C19H34N2/c1-3-12-20-14-8-18(9-15-20)6-5-7-19-10-16-21(13-4-2)17-11-19/h3-4,18-19H,1-2,5-17H2 |
InChI-Schlüssel |
KRDNLYKQHYISFY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC(CC1)CCCC2CCN(CC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


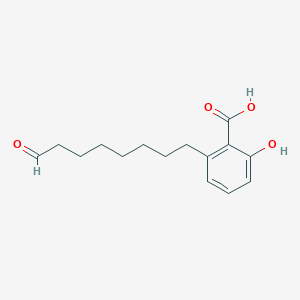
![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
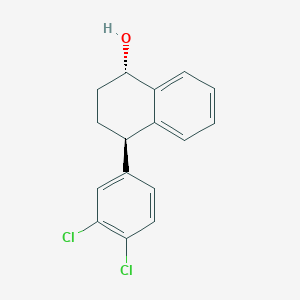
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
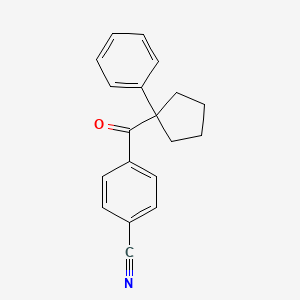
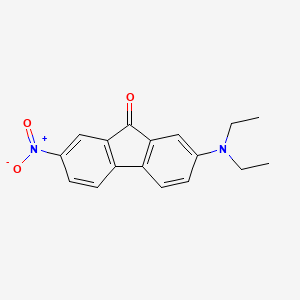
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
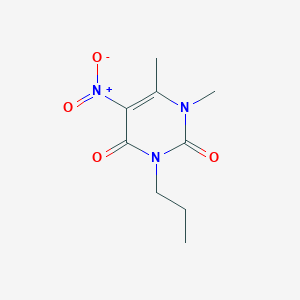
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
